2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 926187-03-3
Cat. No.: VC4408532
Molecular Formula: C11H21N3O
Molecular Weight: 211.309
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926187-03-3 |
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Molecular Formula | C11H21N3O |
Molecular Weight | 211.309 |
IUPAC Name | 2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone |
Standard InChI | InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2 |
Standard InChI Key | FSDCCFFIOYIWNZ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)CN2CCC(CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound consists of:
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A 4-aminopiperidine moiety linked via an ethanone bridge to a pyrrolidine ring .
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Key functional groups include secondary and tertiary amines, a ketone, and heterocyclic aromatic systems .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 211.30 g/mol | |
Appearance | Oil (free base) | |
Storage Conditions | Room temperature | |
SMILES | C1CCN(C1)C(=O)CN2CCC(CC2)N |
Synthesis and Chemical Reactivity
Synthetic Routes
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Alkylation/Amination: The compound is synthesized via nucleophilic substitution between 4-aminopiperidine and a pyrrolidine-containing alkyl halide.
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Multi-step Functionalization: Advanced derivatives are prepared using Suzuki-Miyaura coupling and reductive amination, as seen in related triazine-based PI3K inhibitors .
Example Reaction Scheme (Adapted from ):
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Intermediate Formation:
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Suzuki Coupling:
Reactivity Profile
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Amine Alkylation: The primary amine on the piperidine ring participates in alkylation and acylation reactions.
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Ketone Reduction: The ethanone group can be reduced to a secondary alcohol under catalytic hydrogenation.
Biological Activity and Pharmacological Applications
Antiproliferative Effects
Derivatives of this scaffold exhibit potent activity against PI3K/mTOR pathways. For example, compound B19 (a structurally related acylpiperidine-triazine derivative) showed IC values of 0.79 µM (HCT-116) and 1.55 µM (MCF-7) .
Table 2: Antiproliferative Activity of Selected Analogues
Compound | R | R | IC (HCT-116, µM) | IC (MCF-7, µM) |
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B18 | Cyclopropyl | Acylpiperidine | 0.68 ± 0.01 | 1.58 ± 0.12 |
B19 | Cyclopropyl | Acylpiperidine | 0.79 ± 0.03 | 1.55 ± 0.15 |
VS-5584 | – | – | 0.60 ± 0.12 | 1.06 ± 0.10 |
Kinase Inhibition
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